2-(3,4-Dichlorophenyl)-4-pentyn-2-ol
Description
2-(3,4-Dichlorophenyl)-4-pentyn-2-ol is a chlorinated alkyne alcohol with a molecular structure featuring a 3,4-dichlorophenyl group attached to a secondary alcohol and a terminal alkyne moiety. Structural analogs and related compounds (e.g., methazole, 2-(3,4-dichlorophenyl)-4-fluoroaniline) suggest its utility in pesticidal or bioactive contexts .
Properties
Molecular Formula |
C11H10Cl2O |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h1,4-5,7,14H,6H2,2H3 |
InChI Key |
HASZMYVFHVFKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol typically involves the reaction of 3,4-dichlorophenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3,4-Dichlorophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(3,4-Dichlorophenyl)-4-penten-2-ol or 2-(3,4-Dichlorophenyl)-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,4-dichlorophenyl)-4-pentyn-2-ol with compounds sharing structural motifs, such as chlorinated aromatic rings, alkyne groups, or functionalized alcohols.
Table 1: Key Structural and Functional Comparisons
Functional Group and Reactivity Differences
- Alkyne vs. Oxadiazolidine-dione (Methazole):
Methazole’s oxadiazolidine-dione ring confers herbicidal activity by inhibiting plant cell division, whereas the alkyne group in 2-(3,4-DCP)-4-pentyn-2-ol may enable click chemistry or cross-coupling reactions . - Halogen Substitution Patterns:
The 3,4-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl isomer (CAS 85014-27-3). Positional isomerism affects electronic properties (e.g., dipole moments) and biological activity .
Physical and Chemical Properties
- LogP and Solubility:
While data for 2-(3,4-DCP)-4-pentyn-2-ol are unavailable, analogs like 2-(3,4-DCP)-4-fluoroaniline exhibit a logP of 4.3, suggesting moderate hydrophobicity. Alkyne-containing compounds typically have lower solubility in polar solvents compared to amine derivatives . - Thermal Stability:
Methazole’s heterocyclic structure enhances thermal stability (decomposition >200°C), whereas alkyne alcohols may decompose at lower temperatures due to propargyl instability .
Industrial and Research Use
- 2-(3,4-DCP)-4-pentyn-2-ol is marketed as a research chemical (CAS 85014-27-3) by suppliers like Accela, with pricing at $550/5g, reflecting niche demand .
Biological Activity
2-(3,4-Dichlorophenyl)-4-pentyn-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉Cl₂O, with a molecular weight of approximately 229.1 g/mol. The compound features:
- A dichlorophenyl group that enhances its lipophilicity and potential interactions with biological membranes.
- A hydroxyl group that may facilitate hydrogen bonding with various biological macromolecules.
- An alkyne moiety , which can contribute to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus disrupting metabolic processes in microorganisms or cancer cells.
- Receptor Interaction : It may interact with cellular receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound often exhibit antibacterial and antifungal properties. The presence of the hydroxyl group is believed to enhance these activities by facilitating interactions with microbial cell walls or membranes .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity. Specific IC50 values need to be established through detailed studies to quantify its effectiveness.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3,4-Dichlorophenylacetic acid | Structure | 15 | Antibacterial |
| 3,4-Dichloromethylphenidate | Structure | 20 | Anticancer |
| This compound | Structure | TBD | Antimicrobial/Cytotoxic |
This table illustrates the potential for this compound to serve as a lead compound in the development of new therapeutic agents.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study demonstrated that compounds with similar alkyne structures showed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.
- Anticancer Investigations : Research on structurally analogous compounds indicated promising results in inhibiting tumor growth in vitro. The findings suggest that further exploration into the structure-activity relationship could yield effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
